molecular formula C10H16N2O3 B14433359 1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione CAS No. 83095-07-2

1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B14433359
CAS No.: 83095-07-2
M. Wt: 212.25 g/mol
InChI Key: YKDJLSBUJGNSRM-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides. These compounds are characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a morpholine group, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the direct condensation of morpholine, succinimide, and benzaldehyde. This reaction typically requires specific conditions such as heating and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and morpholine rings, which imparts distinct chemical and biological characteristics.

Properties

83095-07-2

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O3/c13-9-1-2-10(14)12(9)4-3-11-5-7-15-8-6-11/h1-8H2

InChI Key

YKDJLSBUJGNSRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCN2CCOCC2

Origin of Product

United States

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